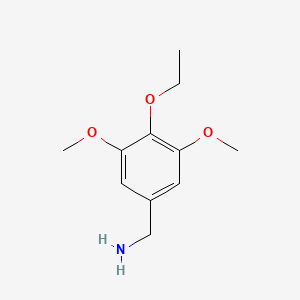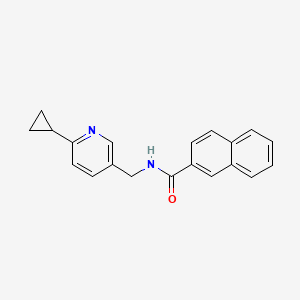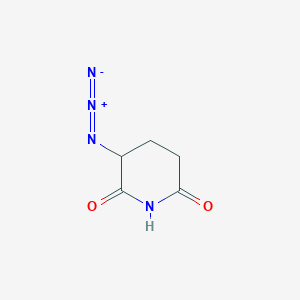
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C28H29N3O7 and its molecular weight is 519.554. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthetic Methodologies and Biological Activities
Antitumor Activity : A study on the synthesis of 3-benzyl-substituted-4(3H)-quinazolinones revealed remarkable broad-spectrum antitumor activities. Molecular docking studies indicated these compounds could inhibit growth through mechanisms akin to known antitumor agents (Al-Suwaidan et al., 2016).
Cyclisation Processes : Research demonstrated efficient cyclisation of related compounds, yielding products with potential for further chemical manipulation and evaluation as therapeutic agents (King, 2007).
Structural Studies : Investigations into the structural aspects of amide-containing isoquinoline derivatives showed the formation of gels and crystalline salts under certain conditions, providing insights into the molecular properties of these compounds (Karmakar et al., 2007).
Catecholamine Derivatives : A study focused on the synthesis of N-acylcatecholamines and dihydroisoquinolines from related acetamides, presenting a new route to these compounds with potential biological activities (Niederstein & Peter, 1989).
Antimicrobial and Anticancer Activities : New derivatives were synthesized and evaluated for their antimicrobial and anticancer activities, showing significant promise in these areas (Mehta et al., 2019).
Analgesic and Anti-Inflammatory Activities : Research on enaminoamides synthesized from related compounds demonstrated significant analgesic and anti-inflammatory effects, suggesting potential therapeutic applications (Yusov et al., 2019).
Molecular Docking and Spectroscopy Studies : A comprehensive study involving DFT, FT-IR, and FT-Raman spectroscopy, along with molecular docking, provided insights into the structure-activity relationships of these compounds, highlighting their potential as inhibitors against specific biological targets (El-Azab et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenethylamine with 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid, followed by the addition of acetic anhydride to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenethylamine", "3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid", "Acetic anhydride", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride" ], "Reaction": [ "Step 1: Dissolve 3,4-dimethoxyphenethylamine in diethyl ether and add hydrochloric acid to form the hydrochloride salt.", "Step 2: Dissolve 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid in diethyl ether and add sodium hydroxide to form the sodium salt.", "Step 3: Add the hydrochloride salt of 3,4-dimethoxyphenethylamine to the sodium salt of 3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazoline-1(2H)-acetic acid and stir for several hours.", "Step 4: Add acetic anhydride to the reaction mixture and stir for several more hours.", "Step 5: Add sodium hydroxide to the reaction mixture to neutralize the excess acetic anhydride.", "Step 6: Extract the product with diethyl ether and wash with water.", "Step 7: Dry the product with sodium chloride and purify by recrystallization." ] } | |
Numéro CAS |
892264-37-8 |
Nom du produit |
N-(3,4-dimethoxyphenethyl)-2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide |
Formule moléculaire |
C28H29N3O7 |
Poids moléculaire |
519.554 |
Nom IUPAC |
2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C28H29N3O7/c1-35-20-14-19(15-21(16-20)36-2)31-27(33)22-7-5-6-8-23(22)30(28(31)34)17-26(32)29-12-11-18-9-10-24(37-3)25(13-18)38-4/h5-10,13-16H,11-12,17H2,1-4H3,(H,29,32) |
Clé InChI |
XLAOVVJJOOMHRX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC(=C4)OC)OC)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3,5-dichloroanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2812710.png)
![N-(2-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2812711.png)
![2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2812712.png)


![6-Oxo-1-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridazine-3-carboxylic acid](/img/structure/B2812720.png)
![7-Bromo-3-chloro-imidazo[1,2-a]pyridine](/img/structure/B2812721.png)




![[3-(2-Chlorophenyl)-5-methyl-4-isoxazolyl]{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}methanone](/img/structure/B2812727.png)